H₂ Adsorption Energy in UiO‑66‑Type MOFs: 1,4‑NDC Linker Outperforms 1,4‑BDC by ~15 %
Density functional theory (B3LYP/QZ4P) calculations show that the interaction energy of H₂ with the 1,4‑naphthalenedicarboxylate (NDC) linker is approximately 15 % larger than that with the 1,4‑benzenedicarboxylate (BDC) linker in isoreticular UiO‑66 frameworks. Experimentally, at low equilibrium pressures the 100 % NDC material adsorbs the most H₂ per unit mass; surface‑area‑normalised isotherms confirm that NDC‑rich frameworks exhibit superior specific H₂‑uptake across the entire pressure range [REFS‑1].
| Evidence Dimension | H₂–linker adsorption energy (DFT) and low‑pressure gravimetric H₂ uptake |
|---|---|
| Target Compound Data | UiO‑66‑100NDC: H₂–NDC binding energy ~15 % larger than H₂–BDC; highest H₂ uptake at low p |
| Comparator Or Baseline | UiO‑66 (100 % BDC linker): lower H₂–linker binding energy; outperforms NDC only at high p owing to larger pore volume |
| Quantified Difference | ~15 % increase in H₂–linker adsorption energy; at low pressures 100NDC is the most efficient sorbent among the 0–100 % NDC series |
| Conditions | UiO‑66 framework series (0, 25, 50, 100 % NDC); DFT B3LYP/QZ4P; 77 K H₂ isotherms |
Why This Matters
For low‑pressure hydrogen‑storage applications, the 1,4‑NDC linker delivers intrinsically stronger physisorption than the standard BDC linker, enabling higher working capacity without requiring higher surface area.
- [1] Butova VV, Budnyk AP, Guda AA, et al. Partial and Complete Substitution of the 1,4‑Benzenedicarboxylate Linker in UiO‑66 with 1,4‑Naphthalenedicarboxylate: Synthesis, Characterization, and H₂‑Adsorption Properties. Inorg. Chem. 2019, 58, 1607–1620. DOI: 10.1021/acs.inorgchem.8b03087. View Source
